Thiazolo[5,4-h]isoquinoline
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Overview
Description
Thiazolo[5,4-h]isoquinoline is a heteroaromatic compound that belongs to the family of thiazoloisoquinolines These compounds are characterized by a fused ring system consisting of a thiazole ring and an isoquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiazolo[5,4-h]isoquinoline typically involves the reaction of dithiooxamide with aromatic aldehydes. This method is well-known for the preparation of thiazolo[5,4-d]thiazoles, but it can also be adapted to synthesize this compound by using appropriately substituted 2-halobenzaldehydes . The reaction conditions often include the use of lanthanum(III) triflate as a catalyst to favor the formation of the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Thiazolo[5,4-h]isoquinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the this compound core.
Substitution: The compound can undergo substitution reactions, particularly at positions where reactive substituents are present.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various electrophiles and nucleophiles for substitution reactions. The specific conditions depend on the desired transformation and the functional groups present on the compound .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups onto the this compound core .
Scientific Research Applications
Thiazolo[5,4-h]isoquinoline has several scientific research applications, including:
Mechanism of Action
The mechanism of action of thiazolo[5,4-h]isoquinoline depends on its specific application. For example, as an acetylcholinesterase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . The molecular targets and pathways involved in its action include the cholinergic system and the inhibition of acetylcholinesterase activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to thiazolo[5,4-h]isoquinoline include other thiazoloisoquinoline derivatives, such as thiazolo[5,4-c]isoquinoline and thiazolo[5,4-d]thiazole .
Uniqueness
This compound is unique due to its specific ring structure and the potential for diverse chemical modifications. Its applications in medicinal chemistry and materials science further distinguish it from other similar compounds .
Properties
CAS No. |
36328-41-3 |
---|---|
Molecular Formula |
C10H6N2S |
Molecular Weight |
186.24 g/mol |
IUPAC Name |
[1,3]thiazolo[5,4-h]isoquinoline |
InChI |
InChI=1S/C10H6N2S/c1-2-9-10(12-6-13-9)8-5-11-4-3-7(1)8/h1-6H |
InChI Key |
XTTCFEHYNHIDLO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=C1C=CN=C3)N=CS2 |
Origin of Product |
United States |
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